Preferential Cytotoxicity in NPM1 C+ AML Cells vs. NPM1 WT Cells
In a 72-hour viability assay, UCM-13369 exhibited significantly higher potency against the NPM1 C+ mutant OCI-AML3 cell line (IC50 = 7.26 µM) compared to the NPM1 WT MOLM13 cell line (IC50 = 10.89 µM), with a p-value ≤0.01 [1]. This demonstrates mutant-selective cytotoxicity.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 7.26 µM (OCI-AML3, NPM1 C+) |
| Comparator Or Baseline | 10.89 µM (MOLM13, NPM1 WT) |
| Quantified Difference | 1.5-fold greater potency in mutant cells |
| Conditions | 72 h, cell viability assay |
Why This Matters
Confirms that UCM-13369 preferentially inhibits cells harboring the NPM1 C+ mutation, a key genetic lesion in AML, supporting its use as a tool compound for mutation-specific pathway analysis.
- [1] Algar S, Vázquez-Villa H, Aguilar-Garrido P, Navarro-Aguadero MÁ, Velasco-Estévez M, Sánchez-Merino A, et al. Cancer-Stem-Cell Phenotype-Guided Discovery of a Microbiota-Inspired Synthetic Compound Targeting NPM1 for Leukemia. JACS Au. 2024;4(5):1786-1800. Figure 3A. View Source
